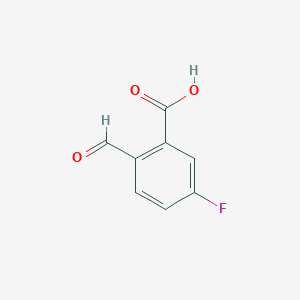

5-Fluoro-2-formylbenzoic acid

Beschreibung

Significance of Fluorine in Pharmaceutical and Agrochemical Compound Design

Fluorine's high electronegativity and relatively small size allow it to profoundly influence the properties of a parent molecule without adding significant steric bulk. tandfonline.com The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial consideration in drug design. tandfonline.comresearchgate.net Furthermore, fluorine can alter the acidity or basicity (pKa) of nearby functional groups, which in turn can improve a compound's membrane permeability and bioavailability. tandfonline.comresearchgate.net In some cases, fluorine atoms can also participate in favorable interactions with biological targets, leading to increased binding affinity and potency. tandfonline.comresearchgate.net The use of fluorine has been so impactful that in some recent years, up to 50% of drugs approved by the US FDA have been organofluorine compounds. tandfonline.com

Contextualizing Formylbenzoic Acid Scaffolds in Contemporary Chemical Research

Formylbenzoic acids, possessing both a carboxylic acid and an aldehyde group, are bifunctional molecules that serve as versatile platforms in organic synthesis. solubilityofthings.com The aldehyde functionality is a gateway to a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The carboxylic acid group provides a handle for forming amides, esters, and other derivatives. solubilityofthings.com This dual reactivity makes formylbenzoic acid scaffolds highly valuable for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and materials. solubilityofthings.comontosight.aiontosight.ai Their utility as intermediates is widely recognized in the synthesis of dyes, pigments, and polymers. ontosight.aichemicalbook.com

Research Imperatives and Emerging Frontiers for 2-Fluoro-5-formylbenzoic acid

The compound that is the focus of this article is 2-Fluoro-5-formylbenzoic acid, though it is important to note that the substitution pattern is sometimes named as 5-Fluoro-2-formylbenzoic acid. This molecule is a fluorinated derivative of a formylbenzoic acid. Research into this specific compound is driven by the desire to leverage the combined benefits of its constituent parts. The presence of the fluorine atom ortho to the carboxylic acid and meta to the formyl group creates a unique electronic and steric environment. This influences the reactivity of both functional groups and provides a specific substitution pattern for targeted synthesis. Emerging research is focused on exploring the use of 2-Fluoro-5-formylbenzoic acid as a key intermediate in the synthesis of novel bioactive compounds, particularly in the fields of medicinal chemistry and proteomics research. fluoromart.com The development of efficient and scalable synthetic routes to this and related compounds remains an active area of investigation. tandfonline.com

Synthesis of this compound

The preparation of this compound is a critical step in its utilization as a building block for more complex molecules. Various synthetic strategies have been developed to access this important intermediate.

Specific Synthetic Routes and Key Intermediates

One potential route to this compound could involve the formylation of a suitable fluorinated benzoic acid. Another approach could be the oxidation of 5-fluoro-2-methylbenzaldehyde. While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, general methods for the synthesis of related formylbenzoic acids can be adapted. For instance, the synthesis of 4-formylbenzoic acid can be achieved through the oxidation of 4-methylbenzaldehyde. ontosight.ai

Chemical Reactivity and Transformation of this compound

The unique arrangement of functional groups in this compound dictates its chemical behavior, making it a versatile synthon for a variety of chemical transformations.

Reactions Involving the Formyl Group

The aldehyde functionality of this compound is a primary site of reactivity. It can readily undergo oxidation to the corresponding dicarboxylic acid or be reduced to a hydroxymethyl group. Furthermore, the formyl group can participate in a range of condensation reactions, such as the formation of imines and oximes, and can be a partner in various carbon-carbon bond-forming reactions, including aldol (B89426) condensations and Wittig reactions.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group provides another avenue for chemical modification. It can be converted into a variety of derivatives, including esters, amides, and acid halides. solubilityofthings.com These transformations are fundamental in peptide coupling and the synthesis of other biologically relevant scaffolds.

Reactions Involving the Fluorinated Aromatic Ring

The fluorine substituent on the aromatic ring influences its reactivity in electrophilic and nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the fluorine atom can affect the regioselectivity of these reactions. While the fluorine atom itself can be displaced under certain conditions, it is generally a stable substituent.

Applications in Medicinal Chemistry

The structural features of this compound make it a valuable building block in the design and synthesis of new therapeutic agents. fluoromart.com

Role as a Key Building Block for Bioactive Molecules

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals. fluoromart.comchembk.com Its bifunctional nature allows for the facile introduction of diverse substituents, enabling the exploration of structure-activity relationships in drug discovery programs. For instance, it can be used in the preparation of antimicrobial agents and compounds for proteomics research. fluoromart.com

Case Studies in Drug Discovery and Development

While specific examples of marketed drugs derived directly from this compound are not prominently featured in the public domain, its structural motifs are present in many biologically active compounds. Fluorinated benzoic acids, in general, are of significant interest in pharmaceutical research. ontosight.ai For example, fluorinated compounds are often investigated for their potential as PET imaging agents in cancer research. fluoromart.com

Structural and Spectroscopic Characterization

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic and analytical techniques.

Spectroscopic Data (NMR, IR, Mass Spectrometry)

The molecular structure of this compound can be unequivocally confirmed through various spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative. In ¹H NMR, characteristic signals for the formyl proton and the aromatic protons would be observed, with their chemical shifts and coupling patterns providing detailed structural information. For the related isomer, 2-fluoro-5-formylbenzoic acid, the formyl proton appears around 10.04 ppm and the carboxylic acid proton at 13.66 ppm in DMSO-d6.

Infrared (IR) spectroscopy reveals the presence of the key functional groups. A strong absorption band corresponding to the C=O stretch of the carboxylic acid would be expected around 1700 cm⁻¹, while the C=O stretch of the formyl group would appear in a similar region. The C-F bond would also show a characteristic stretching vibration.

Mass spectrometry (MS) is used to determine the molecular weight of the compound. For 2-fluoro-5-formylbenzoic acid, the molecular weight is 168.12 g/mol , and a molecular ion peak corresponding to this mass would be observed. nih.gov

Table 1: Spectroscopic Data for 2-Fluoro-5-formylbenzoic acid

| Technique | Observed Features | Reference |

|---|---|---|

| ¹H NMR (in DMSO-d6) | ~13.66 ppm (s, 1H, COOH), ~10.04 ppm (s, 1H, CHO), ~8.43 ppm (m, aromatic protons) | |

| IR (cm⁻¹) | ~1700 (C=O, carboxylic acid), ~1680-1720 (C=O, formyl) | |

| Mass Spec (m/z) | [M+H]⁺ at 168.12 for C₈H₅FO₃ |

Crystallographic and Conformational Analysis

Crystallographic studies of this compound would provide precise information about its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. The related isomer, 2-fluoro-5-formylbenzoic acid, has been reported to form yellow crystals with a melting point in the range of 174.5-178.5 °C. The molecule is expected to be largely planar due to the aromatic ring and the conjugated formyl group. The presence of the ortho-fluorine substituent can influence the conformation of the carboxylic acid group.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-2-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTCSMCEKXQYMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60669531 | |

| Record name | 5-Fluoro-2-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920481-01-2 | |

| Record name | 5-Fluoro-2-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2-formylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 2 Fluoro 5 Formylbenzoic Acid

Established Synthetic Pathways for Fluorinated Aromatic Carboxylic Acids

Traditional synthetic approaches to 2-fluoro-5-formylbenzoic acid and its analogs often involve the sequential introduction of the required functional groups onto a benzene (B151609) ring. These methods are foundational in organic synthesis and provide reliable, albeit sometimes lengthy, routes to the target molecule.

Nucleophilic Fluorination Routes for Aromatic Systems

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing a fluorine atom onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. A modern approach involves the use of hypervalent iodine reagents as precursors. For instance, 2-fluorobenzoic acids can be prepared via the nucleophilic fluorination of readily available 1-arylbenziodoxolones. arkat-usa.org

In a process relevant to the synthesis of the target compound, a 5-nitro-substituted benziodoxole serves as an efficient precursor to 2-fluoro-5-nitrobenzoic acid, which can then be further functionalized. The reaction proceeds by treating the 1-aryl-5-nitro-1,2-benziodoxol-3-(1H)-one with a fluoride salt, such as cesium fluoride (CsF), in a polar aprotic solvent like dimethylformamide (DMF). This method has been shown to produce the corresponding 2-fluoro-5-nitrobenzoic acid in high yields, up to 89%. arkat-usa.org The nitro group in this intermediate can subsequently be reduced to an amine, diazotized, and converted to the formyl group through reactions like the Sandmeyer or Gattermann reaction, followed by hydrolysis.

Table 1: Nucleophilic Fluorination of a Benziodoxolone Precursor

| Precursor | Reagent | Solvent | Temperature | Product | Yield |

|---|

This table illustrates the high efficiency of nucleophilic fluorination using a hypervalent iodine precursor, a key step in forming the 2-fluorobenzoic acid core.

Formylation Reactions, Including Vilsmeier-Haack and Analogous Methods

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring. sigmaaldrich.com The reaction uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF). scbt.com The resulting electrophilic chloroiminium ion is attacked by the aromatic ring, and subsequent hydrolysis yields the aldehyde. sigmaaldrich.com

For the synthesis of 2-fluoro-5-formylbenzoic acid, a precursor such as a protected 2-fluoroaniline derivative could be formylated. For example, a related synthesis of 4-amino-2-fluorobenzaldehyde involves protecting m-fluoroaniline with benzyl groups, followed by a Vilsmeier-Haack reaction to introduce the formyl group. A similar strategy could be envisioned where 2-fluorobenzoic acid or its ester is the substrate, although the deactivating nature of the carboxyl and fluoro groups can make this transformation challenging, often requiring harsh conditions or more activated substrates.

Oxidation of Methyl-Substituted Aromatic Precursors to Formyl Derivatives

A common and direct route to aromatic aldehydes is the controlled oxidation of a methyl group on the benzene ring. The precursor for this pathway would be 5-fluoro-2-methylbenzoic acid. nih.gov This starting material can be subjected to selective oxidation to yield the desired aldehyde.

Several methods exist for this transformation. The Etard reaction, using chromyl chloride (CrO2Cl2), can convert a methyl group to an aldehyde, often via a chromium complex intermediate that is then hydrolyzed. Another approach involves treatment with chromic oxide (CrO3) in acetic anhydride (B1165640), which forms a geminal diacetate that can be hydrolyzed to the aldehyde. Care must be taken to prevent over-oxidation to the carboxylic acid, which would result in the formation of 4-fluorobenzene-1,3-dicarboxylic acid. The choice of oxidant and reaction conditions is critical to stop the reaction at the aldehyde stage. A plausible, though not specifically documented, route involves the bromination of the methyl group using N-bromosuccinimide (NBS) to form a benzyl bromide, followed by hydrolysis, for instance, using the Sommelet reaction.

Advanced Synthetic Strategies for 2-Fluoro-5-formylbenzoic acid Production

More contemporary synthetic methods offer greater efficiency, milder reaction conditions, and improved functional group tolerance. These strategies often involve transition-metal-catalyzed reactions and sophisticated use of protective groups.

Halogenation and Cross-Coupling Reactions (e.g., Negishi Coupling) in Target Compound Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Negishi coupling, which pairs an organozinc reagent with an organic halide, is particularly versatile due to the high functional group tolerance of organozinc compounds. dntb.gov.uabath.ac.uk

A strategic approach to 2-fluoro-5-formylbenzoic acid could begin with a di-halogenated precursor, such as methyl 5-bromo-2-fluorobenzoate. The bromo substituent can be selectively coupled with an organozinc reagent that delivers the formyl group or a masked equivalent. For example, a Negishi coupling could be performed with a suitable organozinc reagent to introduce a protected aldehyde, such as a dioxolane-substituted zinc reagent. Subsequent deprotection would then reveal the formyl group. Alternatively, the formyl group could be introduced via a different coupling reaction, such as a Stille or Suzuki coupling, with an appropriate organotin or organoboron reagent, respectively.

Table 2: Hypothetical Negishi Coupling Strategy

| Aryl Halide | Organozinc Reagent | Catalyst | Product (after deprotection) |

|---|

This table outlines a potential advanced synthetic route using a Negishi cross-coupling reaction to introduce a masked formyl group.

Hydrolysis and Protective Group Chemistry in Functionalized Benzoic Acid Synthesis

The synthesis of a multifunctional molecule like 2-fluoro-5-formylbenzoic acid often requires the use of protecting groups to prevent unwanted side reactions. uchicago.edu The carboxylic acid is a moderately acidic proton source and can interfere with many organometallic or basic reagents. Therefore, it is commonly protected as an ester, for example, a methyl or ethyl ester. libretexts.org This ester can be readily hydrolyzed back to the carboxylic acid in the final step of the synthesis using either acidic or basic conditions.

A practical synthetic route could involve the preparation of 2-fluoro-5-formylbenzonitrile as a key intermediate. guidechem.com The nitrile group serves as a precursor to the carboxylic acid. This intermediate can be synthesized from 3-bromo-4-fluorobenzaldehyde via cyanation with cuprous cyanide. guidechem.com The synthesis of the final product would then be achieved by the hydrolysis of the nitrile group to a carboxylic acid. This hydrolysis is typically carried out under strong acidic or basic conditions, which the formyl group can tolerate, although careful control of the reaction conditions is necessary to avoid side reactions. This approach strategically introduces the three functional groups in a sequence that is synthetically efficient.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Fluoro-5-formylbenzoic acid |

| 2-Fluoro-5-nitrobenzoic acid |

| 1-Arylbenziodoxolone |

| Cesium fluoride |

| Dimethylformamide (DMF) |

| Phosphorus oxychloride |

| m-Fluoroaniline |

| 4-Amino-2-fluorobenzaldehyde |

| 5-Fluoro-2-methylbenzoic acid |

| Chromyl chloride |

| Chromic oxide |

| 4-Fluorobenzene-1,3-dicarboxylic acid |

| N-Bromosuccinimide |

| Methyl 5-bromo-2-fluorobenzoate |

| Palladium tetrakis(triphenylphosphine) |

| 2-Fluoro-5-formylbenzonitrile |

| 3-Bromo-4-fluorobenzaldehyde |

An in-depth examination of the synthetic methodologies for 5-Fluoro-2-formylbenzoic acid reveals a landscape of evolving chemical strategies. This article focuses exclusively on the chemical synthesis of this compound, detailing multi-step sequences, catalytic systems, and considerations for industrial-scale production.

Chemical Transformations and Derivatization of 2 Fluoro 5 Formylbenzoic Acid

Reactivity Profiles of the Formyl and Carboxyl Functionalities

The aldehyde and carboxylic acid groups on the aromatic ring are the primary sites for many chemical reactions, allowing for selective modifications to build more complex molecules. cymitquimica.com

Oxidative Transformations of the Aldehyde Group to Carboxylic Acids

The formyl group of 2-fluoro-5-formylbenzoic acid can be readily oxidized to a second carboxylic acid group, yielding 2-fluoro-1,4-benzenedicarboxylic acid. This transformation is a common reaction for aldehydes. While specific documented examples for 2-fluoro-5-formylbenzoic acid are not prevalent in the reviewed literature, the oxidation of related aromatic aldehydes is a standard procedure in organic synthesis. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are often used to convert substituted methyl or formyl groups on an aromatic ring to a carboxylic acid.

Reductive Pathways of the Formyl Moiety to Alcohols and Alkanes

The formyl group is susceptible to reduction to a primary alcohol (a hydroxymethyl group). This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. For the related isomer, 2-fluoro-4-formylbenzoic acid, the reduction of the aldehyde has been reported to yield 2-fluoro-4-(hydroxymethyl)benzoic acid. smolecule.com A similar outcome is expected for the 5-formyl isomer. Further reduction of the formyl group to an alkane (a methyl group), known as a deoxygenation reaction (e.g., Wolff-Kishner or Clemmensen reduction), is also a theoretical possibility, though specific examples for this substrate are not readily found in the literature.

| Transformation | Product | Reagent Type | Reference |

| Reduction | 2-Fluoro-5-(hydroxymethyl)benzoic acid | Reducing agents (e.g., NaBH₄) | smolecule.com |

Nucleophilic Substitution Reactions at the Fluorine Atom

The fluorine atom attached to the benzene (B151609) ring can potentially undergo nucleophilic aromatic substitution (SNAᵣ). cymitquimica.com The presence of electron-withdrawing groups (both the formyl and carboxyl groups) enhances the electrophilicity of the aromatic ring, making it more susceptible to attack by nucleophiles. This allows for the replacement of the fluorine atom with other groups like amines or thiols. smolecule.com For example, the synthesis of 2,4-diaminoquinazolines has been achieved starting from 2-fluorobenzonitriles by reaction with guanidine (B92328), where the fluorine atom is displaced. acs.orgscilit.com While this highlights the potential reactivity, specific studies detailing the nucleophilic substitution at the fluorine of 2-fluoro-5-formylbenzoic acid itself are not widely documented.

Formation of Complex Molecular Architectures via Condensation and Cyclization Reactions

2-Fluoro-5-formylbenzoic acid is a key precursor for synthesizing a variety of heterocyclic compounds through reactions that engage its formyl and carboxyl functionalities. chembk.com

Synthesis of Heterocyclic Compounds (e.g., Phthalides, Isoindolinones, Quinazolines, Oxazoles)

The dual reactivity of 2-fluoro-5-formylbenzoic acid allows for intramolecular cyclization and condensation reactions to form bicyclic and other complex heterocyclic systems.

Phthalides (Isobenzofuranones): 2-Formylbenzoic acids are well-known precursors to phthalides. organic-chemistry.org This can occur through intramolecular reactions or by reaction with other molecules. For example, 2-fluoro-5-formylbenzoic acid is used as a reactant in a multi-step synthesis of Olaparib, a PARP inhibitor, where it reacts with a phosphonate (B1237965) ylide derived from phthalide (B148349) in a Horner-Wadsworth-Emmons reaction. evitachem.com Another general method involves the Friedel-Crafts reaction of 2-formylbenzoic acids with indoles in water to produce 3-indolyl-substituted phthalides in good yields. researchgate.net

Isoindolinones: These lactams are readily synthesized from 2-formylbenzoic acid and primary amines. The initial reaction forms a Schiff base (imine), which then undergoes cyclization to the isoindolinone ring. Research on the parent 2-formylbenzoic acid shows it provides direct access to various 2-alkyl-3-hydroxy-1-isoindolinones. thieme-connect.com A specific example involving a fluorinated analogue is the synthesis of 5-fluoro-3-mesitylisoindolin-1-one from 4-fluoro-2-formylbenzoic acid and mesitylamine, which proceeds in high yield. rsc.org This demonstrates a robust pathway applicable to 2-fluoro-5-formylbenzoic acid.

Quinazolines: While direct synthesis from 2-fluoro-5-formylbenzoic acid is not commonly cited, related fluorinated precursors are used. For instance, 2-fluorobenzonitriles react with amidines or guanidine to form the quinazoline (B50416) core structure. acs.orgscilit.com

Oxazoles: The synthesis of oxazoles typically involves the condensation of an α-amino acid derivative (like hippuric acid) with a benzaldehyde (B42025) derivative, a pathway known as the Erlenmeyer-Plöchl reaction. turkjps.orgnih.gov 2-Fluoro-5-formylbenzoic acid could serve as the aldehyde component in such reactions to generate correspondingly substituted oxazolones.

Reactions with Hydrazides and Amines for Imine and Hydrazone Formation

The formyl group of 2-fluoro-5-formylbenzoic acid readily undergoes condensation reactions with primary amines to form imines (Schiff bases) and with hydrazides to form hydrazones. vulcanchem.com These reactions are often catalyzed by a small amount of acid.

One study detailed the formation of N-acylhydrazones (NAHs) by reacting 2-fluoro-5-formylbenzoic acid with various benzohydrazides in a phosphate (B84403) buffer. rsc.org This reaction is central to the creation of dynamic combinatorial libraries, where the reversible formation of the hydrazone bond allows for the discovery of molecules that can bind to a biological target. Similarly, reactions of o-formylbenzoic acid with hydrazides from nicotinic and isonicotinic acids in ethanol (B145695) lead to the corresponding hydrazones, which can be further cyclized to isoindolinones. researchgate.net

| Reactant | Catalyst/Solvent | Product Type | Reference |

| Primary Amines | Acid catalyst (e.g., acetic acid)/Ethanol | Imine (Schiff Base) | thieme-connect.com |

| Hydrazides | Acetic acid/Ethanol | Hydrazone | researchgate.net |

| 4-tert-butylbenzohydrazide | Sodium phosphate buffer | N-Acylhydrazone | rsc.org |

Cascade Reactions and Multi-component Processes for Fused Ring Systems

5-Fluoro-2-formylbenzoic acid is a valuable building block in cascade and multi-component reactions (MCRs) for the synthesis of complex fused ring systems. These reactions are highly efficient, allowing for the construction of multiple chemical bonds in a single operation, which is advantageous in terms of chemical yield and reduction of waste.

One notable application is in the Ugi four-component reaction (U-4CR). In a specific example, this compound can react with an amine, an isocyanide, and a second carbonyl compound, leading to the formation of highly functionalized isoindolinones. nih.gov For instance, the reaction with amines and isocyanides, promoted by propylphosphonic anhydride (B1165640) (T3P®), yields oxoisoindoles. nih.gov The bifunctional nature of this compound, containing both an aldehyde and a carboxylic acid, allows for selective reactions. In certain MCRs, the aldehyde group reacts preferentially, leaving the carboxylic acid available for subsequent transformations. wiley.com

Researchers have utilized this compound in catalyst-free systems for the synthesis of phthalazinones. semanticscholar.org Additionally, it has been employed in Brønsted or Lewis acid-catalyzed cascade cyclizations with compounds like anthranilamides to produce isoindolobenzoxazinone derivatives. researchgate.netresearchgate.net These reactions often proceed through the formation of an intermediate imine, followed by intramolecular cyclization and subsequent ring-forming steps. nih.gov

The strategic placement of the fluoro group influences the reactivity of the aromatic ring, while the formyl and carboxyl groups provide sites for condensation and cyclization. This has been exploited in the synthesis of various heterocyclic scaffolds. fluoromart.com For example, multicomponent reactions involving this compound, amines, and fluorinated silyl (B83357) ethers, catalyzed by indium, have been used to produce 3-difluoroalkylisoindolinone derivatives. nih.gov

The following table summarizes some of the cascade and multi-component reactions involving this compound.

| Reaction Type | Reactants | Catalyst/Promoter | Product |

| Ugi-type MCR | Amines, Isocyanides | Propylphosphonic anhydride (T3P®) | Oxoisoindoles nih.gov |

| Mannich/Lactamization | Aromatic/Aliphatic amines, Fluorinated silyl ethers | Indium | 3-Difluoroalkylisoindolinones nih.gov |

| Catalyst-free condensation | Hydrazine derivatives | None | Phthalazinones semanticscholar.org |

| Cascade cyclization | Anthranilamides | Brønsted or Lewis acids | Isoindolobenzoxazinones researchgate.net |

Reactivity with Indole (B1671886) Derivatives and Related Heterocycles

The reaction of this compound with indole derivatives leads to the formation of significant heterocyclic structures. A key reaction involves the condensation of this compound with indole, which can result in the formation of indolyl-substituted benzofuranones. Specifically, the reaction between 2-formylbenzoic acid and indole has been shown to produce 3-(1H-indol-3-yl)-2-benzofuran-1(3H)-one. sphinxsai.com By analogy, reacting this compound with 5-fluoro-1H-indole under similar conditions yields 3-(5-fluoro-1H-indol-3-yl)-5-fluoro-2-benzofuran-1(3H)-one. sphinxsai.com This reaction is notable because the carboxylic acid group prevents the formation of bisindole products, leading to the selective formation of the benzofuranone structure. sphinxsai.com

The reaction proceeds via an initial condensation between the formyl group of the benzoic acid and the C3 position of the indole ring, followed by an intramolecular cyclization involving the carboxylic acid group to form the lactone ring of the benzofuranone system.

Furthermore, this compound can participate in multi-component reactions that involve indole derivatives. For instance, in an Ugi three-component reaction (Ugi-3CR), 2-formylbenzoic acid can react with 2-isocyanoethylindole and a carbonyl-protected aminoacetaldehyde. rsc.org This forms an intermediate that can undergo a subsequent Pictet-Spengler reaction to construct polycyclic ring systems containing an indole moiety. rsc.org

The reactivity of this compound extends to other nitrogen-containing heterocycles. It can be used in the synthesis of fused pyridine-imidazoles through the Groebke–Bienaymé–Blackburn reaction, where it reacts with 2-aminopyridines and isocyanides. wiley.com In these reactions, the aldehyde group of this compound reacts selectively, while the carboxylic acid group remains intact for further synthetic manipulations. wiley.com

Development of Novel Derivatives for Enhanced Reactivity and Selectivity

Structure-Activity Relationship (SAR) Studies in Derivative Design

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for designing derivatives with enhanced biological activity. For compounds derived from this compound, SAR studies focus on how modifications to its structure affect its interaction with biological targets. The fluorine atom and the formyl group are key features that influence the electronic properties and reactivity of the molecule.

The position of the fluorine atom is critical. In 2-fluoro-5-formylbenzoic acid, the ortho-fluorine atom acts as a strong electron-withdrawing group, which can enhance the acidity of the carboxylic acid. This electronic effect also influences the reactivity of the formyl group and the aromatic ring in substitution reactions.

SAR studies on related benzimidazole (B57391) derivatives have shown that the presence and position of a fluorine atom can be crucial for activity. rsc.org For example, in some series of anticancer agents, a 5-fluoro substitution on a benzimidazole ring was compared to a 5-chloro substitution, with the latter showing improved cytotoxicity in certain cell lines. rsc.orgnih.gov In other cases, a fluoro group on a phenyl ring attached to the benzimidazole core was found to be important for activity. rsc.org

When designing derivatives, the formyl group of this compound is often a starting point for creating more complex structures. For instance, it can be converted into an imine and then cyclized to form various heterocyclic systems. The substituents introduced through these reactions can be varied to probe the binding pocket of a biological target. For example, in a series of checkpoint kinase inhibitors based on 2-arylbenzimidazoles, modifications at the 5-position of the benzimidazole ring, which could be derived from a formyl group, significantly impacted potency. acs.org Groups capable of hydrogen bonding, such as amides, were found to be more active than other substituents. acs.org

The following table highlights key structural modifications and their general impact on activity based on SAR studies of related compounds.

| Structural Modification | Rationale | Potential Impact on Activity |

| Substitution at the formyl group | Introduce diversity and probe target binding sites. | Can significantly alter potency and selectivity. acs.org |

| Alteration of the fluorine position | Modulate electronic properties and acidity. | Can affect binding affinity and pharmacokinetic properties. |

| Replacement of fluorine with other halogens | Investigate the effect of halogen size and electronegativity. | May improve activity; for example, chloro-substitution has shown benefits in some cases. rsc.orgnih.gov |

| Introduction of lipophilic groups | Increase cell membrane permeability. | Generally increases activity in hydrophobic binding pockets. acs.org |

| Addition of hydrogen bond donors/acceptors | Enhance binding to the target protein. | Often leads to increased potency. acs.org |

Functional Group Interconversions and Strategic Modifications

The chemical versatility of this compound allows for a variety of functional group interconversions and strategic modifications to generate novel derivatives with tailored reactivity and selectivity. These transformations target the three functional groups: the carboxylic acid, the formyl group, and the fluorine atom on the aromatic ring.

Reactions of the Formyl Group:

Oxidation: The formyl group can be oxidized to a second carboxylic acid group, yielding 2-fluoro-1,4-benzenedicarboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group, forming 2-fluoro-5-(hydroxymethyl)benzoic acid.

Reductive Amination: Reaction with amines in the presence of a reducing agent can produce various secondary and tertiary aminomethyl derivatives.

Wittig Reaction: The formyl group can be converted to an alkene, allowing for chain extension and the introduction of diverse substituents.

Condensation Reactions: The formyl group readily condenses with nucleophiles such as hydrazines, hydroxylamines, and active methylene (B1212753) compounds to form hydrazones, oximes, and vinyl derivatives, respectively. These products can serve as intermediates for further cyclization reactions.

Reactions of the Carboxylic Acid Group:

Esterification: The carboxylic acid can be converted to esters, which can act as prodrugs or modify the solubility and reactivity of the molecule.

Amidation: Reaction with amines, often activated by coupling agents, yields amides. This is a common strategy in medicinal chemistry to introduce diversity and potential hydrogen bonding interactions.

Reduction: The carboxylic acid can be reduced to a primary alcohol, although this requires strong reducing agents and may also affect the formyl group.

Acyl Halide Formation: Conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride activates the carboxyl group for further reactions.

Modifications Involving the Fluoro Group and Aromatic Ring:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by strong nucleophiles, particularly if the ring is further activated by other electron-withdrawing groups. This allows for the introduction of other functionalities like alkoxy, amino, or thioether groups.

Electrophilic Aromatic Substitution: The electron-withdrawing nature of the existing substituents deactivates the ring towards electrophilic substitution, but under harsh conditions, further substitution can be achieved, directed by the existing functional groups.

These strategic modifications enable the synthesis of a wide array of derivatives from this compound, expanding its utility as a scaffold in the development of new materials and biologically active compounds.

Advanced Applications and Translational Research of 2 Fluoro 5 Formylbenzoic Acid and Its Derivatives

Role as a Key Intermediate in Medicinal Chemistry

5-Fluoro-2-formylbenzoic acid serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. chembk.comfluoromart.com Its unique trifunctional nature allows for diverse chemical modifications, leading to the creation of complex molecules with significant biological activity.

One of the most notable applications of this compound is its role as a key intermediate in the synthesis of Poly(ADP-ribose) Polymerase (PARP) inhibitors, such as Olaparib. nih.govacs.org PARP enzymes are essential for DNA repair, and their inhibition is a targeted strategy in cancer therapy, particularly for cancers with deficiencies in DNA repair pathways like those with BRCA mutations. nih.govnih.gov

Olaparib, a potent and selective PARP inhibitor, is approved for the treatment of certain types of ovarian cancer. nih.govacs.org The synthesis of Olaparib often involves a multi-step process where this compound is a critical starting material or intermediate. google.comgoogle.compatsnap.com For instance, a common synthetic route involves the reaction of this compound with other reagents to construct the core phthalazinone structure of Olaparib. google.compatsnap.comsmolecule.com

Several patented methods highlight the use of this compound in preparing Olaparib and its analogues. google.compatsnap.com These processes often involve reacting this compound with other complex molecules to build the final drug structure. google.compatsnap.com The development of efficient and scalable manufacturing processes for key Olaparib intermediates derived from this compound is an active area of research. nih.govacs.org

Table 1: Selected PARP Inhibitors and the Role of this compound

| PARP Inhibitor | Role of this compound | Therapeutic Application |

|---|---|---|

| Olaparib | Key intermediate in the synthesis of the phthalazinone core. nih.govacs.orgsmolecule.com | Treatment of BRCA-mutated ovarian cancer. nih.govacs.org |

| Rucaparib | While not directly synthesized from this compound, its development highlights the importance of substituted benzoic acids in PARP inhibitor design. | Treatment of BRCA-mutated ovarian cancer. nih.gov |

| Niraparib | Similar to Rucaparib, its structure underscores the utility of functionalized aromatic rings in creating potent PARP inhibitors. | Maintenance treatment for recurrent ovarian cancer. nih.gov |

| Pamiparib (BGB-290) | Derivatives of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, which is synthesized from this compound, have been explored as PARP inhibitors. researchgate.net | Investigational drug for various solid tumors. researchgate.net |

Beyond PARP inhibitors, this compound and its derivatives are valuable precursors for a broader range of potential anticancer and antiviral agents. fluoromart.comgoogle.com The formyl and carboxylic acid groups on the benzene (B151609) ring provide reactive sites for the synthesis of diverse heterocyclic scaffolds, which are common structural motifs in many therapeutic agents. fluoromart.com

Research has shown that derivatives of this compound can be used to synthesize compounds with potential anticancer properties. vulcanchem.com For example, it can be a starting material for phenylaminobenzhydroxamic acid derivatives, which have shown utility as anticancer agents. google.com Furthermore, its structural analogue, 2-fluoro-5-formylbenzonitrile, is a precursor in the development of compounds with anticancer activity.

In the realm of antiviral research, related fluorinated benzoic acid derivatives have been utilized in the synthesis of compounds with potential antiviral activity. google.com For instance, certain benzamide (B126) derivatives have been investigated for their potential against the Hepatitis B Virus (HBV). The structural framework provided by this compound is seen as a promising starting point for developing new antiviral therapies.

The versatility of this compound extends to the development of antimicrobial and neuroprotective agents. fluoromart.com It serves as a precursor in the synthesis of various antimicrobial compounds. fluoromart.com For instance, derivatives of 5-fluorouracil, a compound with a similar fluorine substitution pattern, have shown considerable activity against both Gram-positive and Gram-negative bacteria. nih.gov Additionally, 2-formylphenylboronic acids, which are structurally related, have demonstrated potential as antibacterial agents. mdpi.com

In the context of neuroprotection, certain inhibitors of histone deacetylase 6 (HDAC6), which bear motifs that can be derived from functionalized benzoic acids, have been shown to possess neuroprotective properties. nih.gov While direct synthesis from this compound is not explicitly detailed in the provided results, the underlying chemical principles suggest its potential as a scaffold. The development of pyrimidine (B1678525) derivatives, which can be synthesized from precursors like this compound, has also been linked to the inhibition of acetylcholinesterase, a key target in the treatment of neurodegenerative diseases. mdpi.com

Applications in Enzymology and Biochemical Pathway Research

The unique chemical properties of this compound also make it a valuable tool in the fields of enzymology and biochemical pathway research.

The reactive formyl group of this compound allows it to be used in the study of enzyme mechanisms. It can be incorporated into molecules designed to interact with the active sites of specific enzymes, providing insights into their function and catalytic processes. For example, derivatives of this compound can be used to probe the active sites of enzymes like PARP. patsnap.comresearchgate.net The fluorine atom can also serve as a useful label for NMR studies, helping to elucidate the binding and interaction of the molecule with its target enzyme.

This compound is a fundamental building block for the synthesis of a wide range of biologically active molecules and ligands. google.com Its ability to participate in various chemical reactions makes it a versatile starting material for creating complex molecular structures with specific biological functions. cymitquimica.com For example, it can be used in the synthesis of fatty acids and as a precursor for various pharmaceuticals and dyes. chembk.combiosynth.com The compound's derivatives have been explored for their potential to interact with various biological targets, making them valuable in drug discovery and development.

Contributions to Materials Science and Polymer Chemistry

The unique structural characteristics of 2-Fluoro-5-formylbenzoic acid, namely the presence of a carboxylic acid group, a formyl group, and a fluorine atom on a benzene ring, make it a valuable building block in the fields of materials science and polymer chemistry. cymitquimica.com These functional groups offer multiple reactive sites for polymerization and for the synthesis of a variety of specialized molecules.

Monomeric Units for Polymer, Resin, and Plastic Synthesis

2-Fluoro-5-formylbenzoic acid serves as an intermediate in the creation of various polymers, resins, and plastics. fluoromart.com Its bifunctional nature, possessing both a carboxylic acid and an aldehyde group, allows it to be incorporated into polymer chains through different reaction mechanisms. The carboxylic acid can participate in esterification or amidation reactions, while the formyl group can undergo reactions like condensation or reductive amination.

The fluorine atom also imparts specific properties to the resulting polymers, such as enhanced thermal stability, chemical resistance, and altered electronic characteristics. cymitquimica.com While detailed experimental procedures are specific to the polymer being synthesized, the general application involves using this compound as a monomeric unit to form a part of the final polymer structure. fluoromart.com Its integration can lead to the successful preparation of desired polymers with tailored properties. fluoromart.com For instance, it is listed as a chemical intermediate that can be polymerized with other compounds, such as 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, to form polymers. europa.eu

Precursors for Dyes and Specialty Chemicals

The reactivity of 2-Fluoro-5-formylbenzoic acid makes it a useful precursor for the synthesis of dyes and various specialty chemicals. chembk.comchembk.com The formyl and carboxylic acid groups can be chemically modified to produce more complex molecules with specific functions.

In the chemical industry, it is utilized in the synthesis of dyes and pigments. fluoromart.com The specific reaction pathways depend on the target dye or pigment, but generally, the compound is used as a starting material that becomes part of the final colored molecule. fluoromart.com

Furthermore, its utility as a versatile building block extends to the production of various specialty chemicals. The presence of the aldehyde group, in particular, allows for further functionalization, making it a key intermediate in multi-step syntheses for agrochemicals and other fine chemicals. Its derivatives are employed in a range of applications, highlighting its importance as a foundational molecule in synthetic chemistry.

Utility in Proteomics Research and Advanced Chemical Biology

In the realms of proteomics and chemical biology, 2-Fluoro-5-formylbenzoic acid and its derivatives are emerging as valuable tools for studying proteins and biological systems. fluoromart.com The compound's functional groups allow for specific interactions and modifications of biomolecules.

Reagents for Peptide and Protein Modification

2-Fluoro-5-formylbenzoic acid is employed in proteomics research, which involves the large-scale study of protein structures and functions. fluoromart.com It can be used in the synthesis of peptides or other compounds relevant to this field. fluoromart.com The formyl group is particularly useful as it enables site-specific labeling and modification of biomolecules like peptides. This process, known as bioconjugation, is crucial for developing diagnostic tools and therapeutic agents. biosynth.com

For example, the carboxylic acid group can be coupled to an amine on a peptide or protein to form a stable amide bond. This is a common strategy in creating more complex biomolecules for research purposes. A patent describes a process where 2-fluoro-5-formylbenzoic acid is reacted with (R)-benzyl pyrrolidin-3-ylcarbamate to form a derivative, showcasing its utility in amide bond formation for creating complex molecules. google.com

Scaffold for Affinity-Based Probes

Affinity-based probes (AfBPs) are specialized molecules designed to bind specifically and often covalently to a target protein, allowing for its detection and study. nih.gov These probes typically consist of a reactive group (warhead), a selective scaffold, and a detection tag. nih.gov

2-Fluoro-5-formylbenzoic acid can serve as a scaffold or a precursor in the synthesis of such probes. Its rigid aromatic structure provides a defined framework, and its functional groups can be used to attach the necessary warhead and reporter tags. For instance, derivatives of this compound can be used to build molecules that target specific enzymes. In one study, 2-fluoro-5-formylbenzoic acid was condensed with other molecules to create inhibitors for G protein-coupled receptor kinase 2 (GRK2), demonstrating its role as a core structural element. osti.gov The development of such probes is essential for profiling protein expression and identifying new drug targets. nih.gov

Computational and Spectroscopic Investigations of 2 Fluoro 5 Formylbenzoic Acid and Its Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing deep insights into the molecular structure, electronic properties, and reactivity of chemical compounds. For 2-fluoro-5-formylbenzoic acid and its derivatives, these computational methods, particularly Density Functional Theory (DFT), offer a powerful means to understand their behavior at the atomic level.

Density Functional Theory (DFT) for Molecular Geometries and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully employed to determine the optimized geometries and electronic characteristics of various benzoic acid derivatives. nih.govijtsrd.com DFT calculations, often utilizing functionals like B3LYP, are instrumental in predicting molecular geometries with high accuracy. mdpi.com

For related compounds, such as 2-amino-5-fluorobenzoic acid, DFT has been used to compute optimized geometries. nih.gov The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial in understanding a molecule's reactivity. The HOMO-LUMO energy gap is a significant parameter that indicates the molecule's chemical stability and reactivity. For instance, in a study of related organic molecules, the HOMO, LUMO, and energy gap were determined to be -6.39 eV, -3.51 eV, and 2.88 eV, respectively, with the frontier molecular orbital (FMO) results suggesting intramolecular charge transfer. researchgate.net

Analysis of Molecular Electrostatic Potential (MEP) and Reduced Density Gradient (RDG)

The Molecular Electrostatic Potential (MEP) is a valuable tool for analyzing the electrophilic and nucleophilic sites within a molecule. researchgate.net The MEP map provides a visual representation of the charge distribution, where different colors denote varying electrostatic potentials. Typically, red and yellow colors indicate negative potential (electron-rich regions), while blue represents positive potential (electron-deficient regions). mdpi.com Green signifies neutral or zero potential areas. researchgate.net

MEP analysis helps in understanding intermolecular interactions and predicting reactive sites. nih.govnih.gov For example, in many molecules, oxygen atoms exhibit negative potential, making them favorable sites for electrophilic attacks. researchgate.net A deep, localized minimum in the MEP is often associated with the stability of a blocking complex in biological systems. nih.gov

Reduced Density Gradient (RDG) analysis is another computational technique used to visualize and understand non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. This method, in conjunction with MEP, provides a comprehensive picture of the bonding and non-bonding interactions within a molecule and between molecules. researchgate.net

Computational Prediction of Bioactivity and Physiochemical Properties in Derivative Design

Computational methods are increasingly used in the early stages of drug discovery to predict the bioactivity and physicochemical properties of new chemical entities. By creating derivatives of a lead compound like 2-fluoro-5-formylbenzoic acid, researchers can computationally screen for molecules with improved properties.

The design of derivatives often involves introducing different functional groups to modulate the electronic and steric properties of the parent molecule. For example, the formyl group in 2-fluoro-5-formylbenzoic acid provides a reactive site for further chemical modifications. Computational tools like Density Functional Theory (DFT) can be used to calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic and nucleophilic sites, which is crucial for understanding reactivity.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed derivatives. heraldopenaccess.us This in silico screening helps in prioritizing the synthesis of compounds with the most promising profiles, thereby saving time and resources in the drug development process. researchgate.netresearchgate.net The biological activity of derivatives of similar compounds, such as 5-fluoro-2'-deoxyuridine, has been successfully correlated with their chemical structures and properties. nih.gov

Prediction and Interpretation of Spectroscopic Parameters

Spectroscopy is a fundamental analytical technique for elucidating the structure of molecules. Computational methods play a crucial role in predicting and interpreting spectroscopic data, providing a powerful synergy between theoretical calculations and experimental results.

Theoretical Calculations of Nuclear Magnetic Resonance (NMR) Chemical Shifts (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Theoretical calculations of NMR chemical shifts using methods like Density Functional Theory (DFT) have become highly accurate and are often used to confirm or revise experimental assignments. mdpi.comd-nb.info The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for calculating NMR shielding tensors. researchgate.net

For ¹H and ¹³C NMR, DFT calculations can predict chemical shifts with a mean absolute error of less than 0.21 ppm for ¹H and 1.2 ppm for ¹³C, demonstrating excellent agreement with experimental data. d-nb.info These calculations are sensitive to the molecular conformation, and considering a Boltzmann-weighted average of the chemical shifts of different conformers can improve accuracy. mdpi.com

¹⁹F NMR is particularly sensitive to the local electronic environment, with chemical shifts spanning a wide range of over 400 ppm. nih.gov This sensitivity makes it an excellent probe for studying molecular interactions. Computational methods are essential for predicting ¹⁹F chemical shifts, and various DFT functionals and basis sets have been evaluated for their accuracy. nih.govresearchgate.net The choice of solvent model in the calculations is also crucial for obtaining reliable results. nih.gov

Table 1: Predicted Physicochemical and NMR Data for 2-Fluoro-5-formylbenzoic acid This table presents computationally predicted data. Experimental values may vary.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₈H₅FO₃ |

| Molecular Weight | 168.12 g/mol |

| XLogP3 | 1.1 |

| ¹H NMR (predicted) | Aromatic protons: δ 6.5–8.0 ppm, Formyl proton: δ 9.7–10.0 ppm, Carboxylic acid proton: variable |

| ¹³C NMR (predicted) | Aromatic carbons: δ 110-160 ppm, Formyl carbon: δ ~190 ppm, Carboxylic acid carbon: δ ~170 ppm |

Vibrational Spectroscopy (FT-IR) Mode Assignments and Conformation Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) spectroscopy, provides valuable information about the functional groups and conformational structure of a molecule. Theoretical calculations of vibrational frequencies using DFT are instrumental in assigning the observed experimental bands to specific vibrational modes. nih.govijtsrd.comnih.gov

The calculated harmonic vibrational frequencies are often scaled to improve agreement with experimental data. nih.gov A detailed analysis of the potential energy distribution (PED) helps in making unambiguous assignments of the vibrational modes. ijtsrd.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 2-Fluoro-5-formylbenzoic acid |

| 2-amino-5-fluorobenzoic acid |

Structural Elucidation by X-ray Crystallography of Key Derivatives and Intermediates

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This method has been pivotal in elucidating the precise molecular architecture of various derivatives and intermediates of 2-fluoro-5-formylbenzoic acid, providing critical insights into their conformation, stereochemistry, and intermolecular interactions in the solid state. The data derived from these studies are fundamental for understanding structure-activity relationships, particularly in the context of medicinal chemistry and materials science.

Crystal Structure of Indole-Derived Benzofuranones

A notable derivative synthesized from 2-formylbenzoic acid (a related precursor) is 3-(1H-indol-3-yl)-2-benzofuran-1(3H)-one. The structure of a fluoro-substituted analogue, 3-(5-fluoro-1H-indol-3-yl)-2-benzofuran-1(3H)-one, was determined through single-crystal X-ray diffraction. researchgate.net The study revealed that the molecule is non-planar, with the fluoro-indole and benzofuran (B130515) ring systems being nearly orthogonal to each other, exhibiting a dihedral angle of 85.15(4)°. researchgate.net This spatial arrangement is crucial for its packing in the crystal lattice.

The crystal packing is stabilized by intermolecular hydrogen bonds of the N—H···O and C—H···O types. sphinxsai.com Hirshfeld surface analysis further quantified the intermolecular contacts, indicating that C···H (29.7%), H···H (28.1%), O···H (21.7%), and F···H (11%) interactions are the most significant contributors to the crystal packing. researchgate.net The crystallographic data for a related non-fluorinated analogue, 3-(1H-indol-3-yl)-2-benzofuran-1(3H)-one, are presented below, illustrating the typical parameters for this class of compounds. researchgate.net

Interactive Table 1: Crystallographic Data for 3-(1H-indol-3-yl)-2-benzofuran-1(3H)-one researchgate.net

| Parameter | Value |

| Empirical Formula | C₁₆H₁₁NO₂ |

| Formula Weight | 249.26 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 16.522(3) |

| b (Å) | 7.6439(14) |

| c (Å) | 19.331(4) |

| Volume (ų) | 2441.4(8) |

| Z | 8 |

| Calculated Density (Mg/m³) | 1.356 |

| R-factor | 0.035 |

| Temperature (K) | 296 |

Structural Insights into G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitors

In the field of medicinal chemistry, 2-fluoro-5-formylbenzoic acid serves as a key building block for the synthesis of potent and selective inhibitors of G protein-coupled receptor kinase 2 (GRK2), a target for heart failure therapies. nih.gov A series of inhibitors was developed where 2-fluoro-5-formylbenzoic acid was condensed with urea (B33335) and a substituted aminoindazole through a Biginelli cyclization. researchgate.net

To understand the molecular basis for their potency and selectivity, the X-ray crystal structures of four such inhibitors (compounds 12h , 12k , 12n , and 12r ) were determined in complex with the GRK2 enzyme. nih.govresearchgate.net These co-crystal structures revealed that the inhibitors bind within the ATP-binding pocket of the kinase. researchgate.netnih.gov The analysis of these structures provides a detailed map of the interactions between the inhibitors and the amino acid residues of the enzyme, guiding further drug design. nih.gov

All four complexes crystallized in the C222₁ space group with similar unit cell dimensions. nih.gov The crystallographic data and refinement statistics for these important derivatives are summarized in the table below, sourced from the supplemental information of the primary research article. nih.govresearchgate.net

Interactive Table 2: Crystal Data and Refinement Statistics for GRK2-Inhibitor Complexes nih.govresearchgate.net

| Compound | 12h (PDB: 5DVO) | 12k (PDB: 5DVP) | 12n (PDB: 5DVQ) | 12r (PDB: 5DVR) |

| Data collection | ||||

| Space group | C222₁ | C222₁ | C222₁ | C222₁ |

| Cell dimensions | ||||

| a, b, c (Å) | 104.4, 155.6, 172.9 | 104.3, 155.1, 173.3 | 104.3, 155.5, 172.9 | 104.9, 155.8, 172.6 |

| α, β, γ (°) | 90, 90, 90 | 90, 90, 90 | 90, 90, 90 | 90, 90, 90 |

| Resolution (Å) | 47.9 - 2.56 | 47.8 - 2.80 | 47.9 - 2.80 | 48.1 - 3.26 |

| Rmerge | 0.093 | 0.088 | 0.121 | 0.120 |

| I / σI | 18.0 | 17.1 | 14.5 | 13.9 |

| Completeness (%) | 99.9 | 100.0 | 100.0 | 100.0 |

| Redundancy | 8.3 | 8.1 | 8.2 | 8.1 |

| Refinement | ||||

| No. reflections | 33509 | 26391 | 26575 | 16869 |

| Rwork / Rfree | 0.207 / 0.245 | 0.210 / 0.254 | 0.211 / 0.252 | 0.222 / 0.264 |

| No. atoms | 7924 | 7919 | 7925 | 7892 |

| B-factors (Ų) | ||||

| Protein | 71.3 | 79.5 | 76.5 | 92.9 |

| Ligand | 70.0 | 79.9 | 74.8 | 93.3 |

| R.m.s. deviations | ||||

| Bond lengths (Å) | 0.003 | 0.003 | 0.003 | 0.003 |

| Bond angles (°) | 0.60 | 0.59 | 0.60 | 0.59 |

These crystallographic studies are crucial, offering a precise blueprint of how derivatives of 2-fluoro-5-formylbenzoic acid can be tailored to fit into specific biological targets, thereby enabling the rational design of new therapeutic agents.

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of fluorinated aromatic compounds, including precursors like 5-Fluoro-2-formylbenzoic acid, is undergoing a significant transformation driven by the principles of green chemistry and the demand for greater efficiency. dovepress.comtandfonline.com Traditional methods, while effective, often rely on harsh conditions or hazardous reagents. dovepress.com Current research is focused on developing more sustainable and atom-economical synthetic routes.

One promising area is the advancement of late-stage fluorination (LSF) . This strategy introduces the fluorine atom at a later step in the synthesis, which is particularly valuable for creating complex molecules and radiolabeled compounds for applications like positron-emission tomography (PET). nih.govpharmtech.commpg.de Methods utilizing transition-metal catalysis, for instance, palladium-catalyzed fluorination of arylboronic acids, offer milder reaction conditions and greater functional group tolerance compared to classical methods. nih.govnih.govacs.org

Furthermore, the field is moving towards biocatalysis and enzymatic synthesis . Enzymes like fluorinases, cytochrome P450s, and aldolases are being explored for their ability to perform selective fluorination under mild, environmentally friendly conditions. the-innovation.orgnih.govresearchgate.netnih.gov These biocatalytic methods hold the potential for high stereo- and regioselectivity, which is often challenging to achieve through traditional chemical synthesis. the-innovation.orgthe-innovation.org

Green chemistry principles are also being integrated into synthetic protocols. This includes the use of aqueous media for fluorination reactions, which minimizes the reliance on volatile organic solvents, and the development of solid-state mechanochemical methods that eliminate the need for bulk solvents altogether. rsc.orgrsc.org These approaches not only reduce the environmental impact but can also lead to faster reaction times and improved yields. rsc.org

| Synthetic Approach | Key Advantages | Challenges |

| Palladium-Catalyzed Fluorination | Mild conditions, functional group tolerance, suitable for multi-gram scale. nih.govacs.org | Ineffective for some heterocycles, potential for side products with certain substituents. acs.org |

| Enzymatic Fluorination | High selectivity (regio- and stereo-), environmentally benign (mild conditions, aqueous media). the-innovation.orgnih.gov | Limited enzyme availability and stability, substrate scope can be narrow. nih.gov |

| Mechanochemical Synthesis | Solvent-free, rapid reaction times, energy-efficient. rsc.org | Scalability for industrial production, optimization of workup procedures. rsc.org |

| Aqueous Media Synthesis | Environmentally friendly, can improve efficiency by dissolving ionic reagents. rsc.org | Overcoming the perception of water's incompatibility with reactive fluorinating agents. rsc.org |

Rational Design of Next-Generation Derivatives with Tailored Bioactivity and Specificity

The fluorine atom in this compound is not merely a placeholder; it is a powerful tool for modulating the physicochemical properties of derivative molecules. nih.gov The rational design of new compounds based on this scaffold focuses on leveraging fluorine's unique characteristics—high electronegativity, small size, and the strength of the carbon-fluorine bond—to enhance biological activity and specificity. nih.govnih.gov

Fluorine can significantly alter a molecule's:

Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug. nih.gov

Binding Affinity: Fluorine can engage in favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby increasing potency. nih.gov

Lipophilicity and Permeability: Strategic placement of fluorine can fine-tune a molecule's lipophilicity, affecting its ability to cross cell membranes and reach its target. nih.gov

Researchers use these principles to design derivatives for specific therapeutic targets. For example, the aldehyde and carboxylic acid groups of this compound can be readily converted into a vast array of heterocycles, amides, and other functional groups, while the fluorine atom serves to optimize the pharmacokinetic and pharmacodynamic profile of the final compound. This approach is instrumental in developing new pharmaceuticals, with fluorinated compounds representing a significant portion of drugs currently on the market. pharmtech.comnih.gov

Advanced Computational Modeling for Predictive Chemistry and Drug Discovery

Computational chemistry has become an indispensable tool in the rational design of fluorinated molecules. nih.gov Advanced modeling techniques allow scientists to predict the effects of fluorination before a molecule is ever synthesized, saving significant time and resources.

Quantum chemistry calculations , using methods like Hartree-Fock theory, can be employed to examine how fluorine substitution impacts a molecule's electronic structure, stability, and reactivity. emerginginvestigators.org These studies can predict changes in properties like molecular geometry and frontier molecular orbitals, offering insights into how a fluorinated derivative might interact with a biological target. emerginginvestigators.org

Molecular simulations that utilize accurate force fields are crucial for understanding the dynamic behavior of fluorinated ligands in complex biological environments, such as a protein binding site. nih.gov These simulations can elucidate the role of fluorine in disrupting or stabilizing water networks within a binding pocket and can help quantify the entropic effects of fluorination on binding affinity. nih.gov Time-dependent density functional theory (TD-DFT) is another powerful tool used to predict the absorption and emission wavelengths of fluorinated molecules, which is vital for designing fluorescent probes and materials. clemson.edu

| Computational Method | Application in Fluorine Chemistry | Key Insights Provided |

| Quantum Chemistry (e.g., Hartree-Fock) | Predicting effects of fluorination on molecular properties. emerginginvestigators.org | Changes in stability, reactivity, and electronic structure. emerginginvestigators.org |

| Molecular Dynamics Simulations | Understanding protein-ligand interactions. nih.gov | Role of fluorine in binding, interaction with water networks, entropic effects. nih.gov |

| TD-DFT | Predicting spectroscopic properties. clemson.edu | Absorption and emission wavelengths for fluorescent molecules. clemson.edu |

Integration with High-Throughput Screening and Automation in Chemical Synthesis

To accelerate the discovery of new bioactive compounds derived from scaffolds like this compound, researchers are increasingly turning to high-throughput screening (HTS) and automation.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) has emerged as a powerful technique for HTS. nih.gov Because fluorine has a unique NMR signature and there is no background signal in biological systems, it is an ideal probe for screening libraries of fluorinated fragments against protein targets. dtu.dkresearchgate.net This method can rapidly identify "hits"—small molecules that bind to a target—which can then be optimized into more potent leads. nih.govdtu.dk The design of diverse, fluorinated fragment libraries is a key component of this strategy. nih.gov

In parallel, automation in chemical synthesis is revolutionizing how these compounds are produced. Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batches, offers numerous advantages for the synthesis of fluorinated compounds. researchgate.netup.ac.za This technology allows for better control over reaction parameters, improved safety (especially when handling hazardous fluorinating agents), and easier scalability. researchgate.net Automated synthesis platforms are also essential for the routine production of radiolabeled compounds, such as PET tracers, ensuring reproducibility and compliance with manufacturing standards. nih.govnih.govrsc.org

Addressing Challenges and Opportunities in Fluorinated Aromatic Chemistry for Future Innovations

The field of fluorinated aromatic chemistry, while mature, continues to present both challenges and exciting opportunities. A major ongoing challenge is the development of general and selective methods for late-stage C-H fluorination . pharmtech.commpg.de The ability to directly convert a C-H bond to a C-F bond on a complex molecule without pre-functionalization would be a transformative advance, streamlining the synthesis of novel drug candidates. researchgate.net

Another challenge lies in expanding the toolkit of fluorinating reagents. While many reagents are available, the search continues for milder, safer, and more selective options that are also cost-effective and environmentally benign. chinesechemsoc.org

Despite these challenges, the opportunities are vast. The unique properties conferred by fluorine ensure that organofluorine compounds will remain central to the development of new:

Pharmaceuticals: From antivirals and anticancer agents to central nervous system drugs. nih.govyoutube.com

Agrochemicals: Creating more effective and safer pesticides and herbicides. wikipedia.org

Advanced Materials: Developing novel fluoropolymers, liquid crystals, and organic electronics. wikipedia.org

The continued exploration of new synthetic methods, coupled with advances in computational design and high-throughput technologies, will unlock the full potential of building blocks like this compound, paving the way for future innovations across science and industry. youtube.comuzh.ch

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Fluoro-2-formylbenzoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : A viable approach involves adapting methodologies for structurally similar compounds, such as bromo-formylbenzoic acids. For example, flow chemistry using isobenzofuran-1(3H)-ones as precursors can be modified by substituting bromine with fluorine . Optimization may include adjusting solvent systems (avoiding toxic chlorinated solvents) and temperature gradients to enhance yield. Monitoring intermediates via HPLC or TLC (as suggested in for purification workflows) ensures reaction progression.

Q. Which analytical techniques are most effective for characterizing the formyl and carboxylic acid groups in this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR can identify formyl protons (~9-10 ppm) and carboxyl carbons (~170 ppm). Fluorine’s electron-withdrawing effect may downshift adjacent proton signals .

- IR Spectroscopy : Stretching vibrations for formyl (C=O, ~1700 cm) and carboxylic acid (O-H, ~2500-3000 cm) groups confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHFO: calc. 168.02) .

Q. How should researchers handle the storage and stability of this compound to prevent degradation?

- Methodological Answer : Store under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation. The carboxylic acid group increases hygroscopicity; use desiccants (silica gel) and avoid aqueous buffers unless protonation is required for solubility .

Advanced Research Questions

Q. What strategies can be employed to achieve regioselective formylation in the synthesis of this compound?

- Methodological Answer : Fluorine’s ortho-directing effect can be exploited in electrophilic aromatic substitution. Using Vilsmeier-Haack formylation (POCl/DMF) under controlled conditions ensures formylation at the 2-position. Alternatively, directed ortho-metalation (DoM) with LDA or Grignard reagents followed by CO quenching may improve selectivity .

Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved when characterizing derivatives?

- Methodological Answer :

- Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate NMR chemical shifts and compare with experimental data to identify discrepancies .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, especially if tautomerism (e.g., keto-enol) or steric effects from fluorine distort spectral assignments .

Q. What are the mechanistic considerations for the reactivity of the formyl group in nucleophilic addition reactions under varying pH conditions?

- Methodological Answer :

- Acidic Conditions : The carboxylic acid remains protonated, reducing electron withdrawal and stabilizing the formyl group for nucleophilic attack (e.g., hydrazine to form hydrazones).

- Basic Conditions : Deprotonation of the carboxylic acid generates a carboxylate, increasing electron density at the formyl group and potentially slowing nucleophilic addition. Fluorine’s inductive effect further modulates reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.